molecular formula C21H26N2O5S B3001064 Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate CAS No. 420089-60-7

Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B3001064
CAS No.: 420089-60-7
M. Wt: 418.51
InChI Key: SMBQLSFRRVMVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Diethylcarbamoyl Group: This step often involves the reaction of the thiophene derivative with diethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethoxyphenylcarbonyl Group: This can be achieved through an acylation reaction using 4-ethoxybenzoyl chloride.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur-containing heterocycles.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the diethylcarbamoyl and ethoxyphenyl groups can enhance the compound’s bioavailability and target specificity.

Industry

Industrially, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Mechanism of Action

The mechanism of action of Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. The thiophene ring can participate in π-π interactions, while the carbamoyl and carbonyl groups can form hydrogen bonds, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(diethylcarbamoyl)-2-amino-4-methylthiophene-3-carboxylate: Lacks the ethoxyphenylcarbonyl group, which may reduce its specificity and potency.

    Ethyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, potentially affecting its solubility and reactivity.

Uniqueness

The presence of both the diethylcarbamoyl and ethoxyphenylcarbonyl groups in Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate provides a unique combination of electronic and steric properties. This makes it particularly effective in applications requiring specific interactions with biological targets or in materials science where precise electronic properties are crucial.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 5-(diethylcarbamoyl)-2-[(4-ethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-6-23(7-2)20(25)17-13(4)16(21(26)27-5)19(29-17)22-18(24)14-9-11-15(12-10-14)28-8-3/h9-12H,6-8H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBQLSFRRVMVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OCC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.